molecular formula C14H9BrO2 B400362 4-(3-Bromobenzoyl)benzaldehyde

4-(3-Bromobenzoyl)benzaldehyde

Cat. No.: B400362
M. Wt: 289.12g/mol
InChI Key: PRDRFZPDWFJEHR-UHFFFAOYSA-N
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Description

4-(3-Bromobenzoyl)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a 3-bromobenzoyl group. The benzoyl moiety (C₆H₅-C=O) introduces electron-withdrawing effects due to the carbonyl group, while the meta-positioned bromine atom further enhances electrophilicity at the aldehyde site.

Properties

IUPAC Name

4-(3-bromobenzoyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO2/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDRFZPDWFJEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzoyl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzoyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromobenzoyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzoyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Electron-Withdrawing Substituents
  • 3-Bromo-4-methylbenzaldehyde (): The bromine atom at the meta position and methyl group at the para position create a mixed electronic environment. The bromine withdraws electrons, while the methyl group donates weakly, influencing reactivity in nucleophilic additions.
  • 4-(3-Bromobenzoyl)benzaldehyde : The 3-bromobenzoyl group combines a carbonyl (strongly electron-withdrawing) and bromine (moderately electron-withdrawing), making the aldehyde highly electrophilic. This contrasts with 3-bromo-4-methylbenzaldehyde, where the methyl group slightly offsets electron withdrawal .
Electron-Donating Substituents
  • 4-Benzyloxybenzaldehyde (): The benzyloxy group donates electrons via resonance, reducing the aldehyde's electrophilicity. This contrasts sharply with the target compound, where electron withdrawal dominates .
  • 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde (DEASB) (): The diethylamino styryl group introduces strong electron-donating effects, enabling solvatochromic behavior. Such properties are absent in this compound due to its electron-deficient structure .

Structural and Physical Properties

Compound Melting Point (°C) Key Substituents Notable Properties Reference
This compound* Not reported 3-Bromobenzoyl High electrophilicity, potential for polymer chemistry Inferred
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde 164–166 Benzimidazole-sulfanyl High yield (92%), stable crystalline solid
3-Bromo-4-methylbenzaldehyde Not reported Bromo (meta), methyl (para) Research applications in organic synthesis
DEASB Not reported Diethylamino styryl Solvatochromic dye, Stokes shift ~100 nm

*Properties inferred from analogous compounds.

Heterocyclic and Bulky Substituents
  • 4-(2-Phenyl-2,3-dihydrobenzo-1,3-oxazepine-4,7-dione)benzaldehyde (): The fused oxazepine ring introduces steric hindrance and rigidity, reducing solubility in polar solvents. In contrast, this compound’s planar structure may favor better solubility in aromatic solvents .
  • Mn(II) complex with imidazo-phenanthroline benzaldehyde (): The imidazo-phenanthroline group enables coordination chemistry and nonlinear optical properties.

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